molecular formula C20H16N4OS B2660152 3-(1H-pyrazol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034486-32-1

3-(1H-pyrazol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2660152
CAS No.: 2034486-32-1
M. Wt: 360.44
InChI Key: WDHCBJQVTKLXJK-UHFFFAOYSA-N
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Description

3-(1H-pyrazol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that features a pyrazole ring, a thiophene-substituted pyridine, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrazol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions

    Synthesis of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of Benzamide: The benzamide group is introduced by reacting the pyrazole derivative with benzoyl chloride in the presence of a base such as triethylamine.

    Introduction of Thiophene-Substituted Pyridine: The final step involves coupling the benzamide derivative with a thiophene-substituted pyridine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrazol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide or pyridine moieties, using reagents such as sodium hydride or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.

    Substitution: Sodium hydride, organolithium reagents, or Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

3-(1H-pyrazol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide has several scientific research applications:

    Medicinal Chemistry: This compound may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, serving as a building block for various organic transformations.

Mechanism of Action

The mechanism of action of 3-(1H-pyrazol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-pyrazol-1-yl)-N-(pyridin-3-ylmethyl)benzamide
  • 3-(1H-pyrazol-1-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide
  • 3-(1H-pyrazol-1-yl)-N-((5-(pyridin-2-yl)pyridin-3-yl)methyl)benzamide

Uniqueness

3-(1H-pyrazol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is unique due to the presence of the thiophene-substituted pyridine, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding interactions, and overall chemical behavior, making it a valuable compound for various applications.

Biological Activity

The compound 3-(1H-pyrazol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides an overview of its biological activity, including antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula for the compound is C19H16N4O2SC_{19}H_{16}N_{4}O_{2}S. It consists of a pyrazole ring connected to a thiophene-substituted pyridine moiety through a benzamide linkage. The unique structural features contribute to its biological properties.

Antiproliferative Effects

Research has indicated that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies on related pyrazole derivatives have shown submicromolar activity against pancreatic cancer cells (MIA PaCa-2), suggesting that the compound may also possess similar properties. The mechanism involves modulation of the mTORC1 pathway and autophagy processes:

  • mTORC1 Inhibition : The compound potentially reduces mTORC1 activity, leading to increased autophagy under basal conditions, which can disrupt cancer cell survival mechanisms .

The biological activity is primarily attributed to the compound's ability to interact with specific molecular targets:

  • Enzyme Modulation : The pyrazole moiety allows for interaction with various enzymes involved in cell proliferation and survival.
  • Autophagic Flux Disruption : By interfering with mTORC1 reactivation during nutrient refeed conditions, the compound may impair autophagic flux, leading to the accumulation of autophagy markers such as LC3-II .

Case Studies

Several studies have explored the biological implications of pyrazole derivatives:

  • Anticancer Activity : A study focused on N-benzyl-pyrazole derivatives found that specific substitutions led to enhanced antiproliferative effects and metabolic stability. The compounds showed differential effects on autophagy, indicating potential as novel anticancer agents .
  • Anti-Tubercular Activity : Another investigation into substituted benzamide derivatives highlighted their efficacy against Mycobacterium tuberculosis, with some compounds exhibiting IC50 values as low as 1.35 μM. This suggests that similar modifications in structure could enhance anti-infective properties .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the benzamide and pyrazole rings significantly influence biological activity:

Compound ModificationEffect on Activity
Electron-withdrawing groups at para positionIncreased potency
Alkyl substitutions on pyrazoleEnhanced solubility and bioavailability
Thiophene substitutionImproved interaction with target proteins

These findings underline the importance of structural optimization in developing potent bioactive compounds.

Properties

IUPAC Name

3-pyrazol-1-yl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4OS/c25-20(16-4-1-5-18(11-16)24-8-3-7-23-24)22-13-15-10-17(14-21-12-15)19-6-2-9-26-19/h1-12,14H,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHCBJQVTKLXJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NCC3=CC(=CN=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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